Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate
Overview
Description
Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a bromophenyl group, and a methyl ester group
Mechanism of Action
Target of Action
Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate is a derivative of phenylacetic acid containing a bromine atom in the para position It’s known that bromophenyl compounds are often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
It’s known that bromophenyl compounds can participate in suzuki–miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
It’s known that bromophenyl compounds can participate in suzuki–miyaura cross-coupling reactions , which are key reactions in the synthesis of many organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and glycine.
Formation of Intermediate: The intermediate compound is formed through a series of reactions, including condensation and reduction.
Esterification: The final step involves the esterification of the intermediate compound to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include oxo derivatives, phenyl derivatives, and substituted amino acid esters.
Scientific Research Applications
Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- Methyl (2S)-2-amino-3-(4-chlorophenyl)propanoate
- Methyl (2S)-2-amino-3-(4-fluorophenyl)propanoate
- Methyl (2S)-2-amino-3-(4-iodophenyl)propanoate
Comparison:
- Uniqueness: Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its chloro, fluoro, and iodo analogs.
- Reactivity: The bromine atom makes the compound more reactive in substitution reactions compared to its chloro and fluoro counterparts.
- Applications: The brominated compound may have different biological activities and applications compared to its analogs, making it valuable for specific research and industrial purposes.
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(4-bromophenyl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9H,6,12H2,1H3/t9-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWYXOBDKUWXCE-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)Br)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)Br)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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